molecular formula C20H16N4O2S B13362071 N-{4-[(4-aminophenyl)sulfonyl]phenyl}-4-quinazolinamine

N-{4-[(4-aminophenyl)sulfonyl]phenyl}-4-quinazolinamine

Cat. No.: B13362071
M. Wt: 376.4 g/mol
InChI Key: NQALIRIOFNHYIP-UHFFFAOYSA-N
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Description

N-{4-[(4-aminophenyl)sulfonyl]phenyl}-4-quinazolinamine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline ring and a sulfonyl group attached to an aminophenyl moiety. Its molecular formula is C19H16N4O2S, and it is known for its potential in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-aminophenyl)sulfonyl]phenyl}-4-quinazolinamine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives with formamide under acidic conditions to form the quinazoline ring. The sulfonylation of the aminophenyl group is achieved using sulfonyl chlorides in the presence of a base such as pyridine. The final step involves coupling the sulfonylated aminophenyl derivative with the quinazoline core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-aminophenyl)sulfonyl]phenyl}-4-quinazolinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, amines, pyridine, dichloromethane.

Major Products Formed

Scientific Research Applications

N-{4-[(4-aminophenyl)sulfonyl]phenyl}-4-quinazolinamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(4-aminophenyl)sulfonyl]phenyl}-4-quinazolinamine involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of enzymes such as tyrosine kinases, interfering with signaling pathways involved in cell proliferation and survival. The sulfonyl group enhances its binding affinity to the target proteins, while the quinazoline ring provides structural stability .

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-4,4’-diaminodiphenylsulfone: Known for its use in treating leprosy and dermatitis herpetiformis.

    N-{4-[(4-aminophenyl)sulfonyl]phenyl}heptanamide: Utilized in polymer chemistry and material science.

    Propanamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-: Applied in the synthesis of advanced materials.

Uniqueness

N-{4-[(4-aminophenyl)sulfonyl]phenyl}-4-quinazolinamine stands out due to its unique combination of a quinazoline ring and a sulfonyl group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in multiple scientific fields make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H16N4O2S

Molecular Weight

376.4 g/mol

IUPAC Name

N-[4-(4-aminophenyl)sulfonylphenyl]quinazolin-4-amine

InChI

InChI=1S/C20H16N4O2S/c21-14-5-9-16(10-6-14)27(25,26)17-11-7-15(8-12-17)24-20-18-3-1-2-4-19(18)22-13-23-20/h1-13H,21H2,(H,22,23,24)

InChI Key

NQALIRIOFNHYIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N

Origin of Product

United States

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